6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide
CAS No.: 900018-73-7
Cat. No.: VC7391123
Molecular Formula: C8H7ClN4O
Molecular Weight: 210.62
* For research use only. Not for human or veterinary use.
![6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide - 900018-73-7](/images/structure/VC7391123.png)
CAS No. | 900018-73-7 |
---|---|
Molecular Formula | C8H7ClN4O |
Molecular Weight | 210.62 |
IUPAC Name | 6-chloroimidazo[1,2-a]pyridine-3-carbohydrazide |
Standard InChI | InChI=1S/C8H7ClN4O/c9-5-1-2-7-11-3-6(8(14)12-10)13(7)4-5/h1-4H,10H2,(H,12,14) |
Standard InChI Key | LUWCATQDUWETPG-UHFFFAOYSA-N |
SMILES | C1=CC2=NC=C(N2C=C1Cl)C(=O)NN |
6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide is a heterocyclic compound belonging to the imidazopyridine family. These compounds are characterized by their fused pyridine and imidazole rings, which impart unique chemical and biological properties. The addition of a carbohydrazide group enhances its potential for applications in medicinal chemistry, particularly as a scaffold for drug design due to its ability to interact with biological targets through hydrogen bonding and other molecular interactions.
Synthesis Pathway
The synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide typically involves:
-
Starting Material Preparation: The precursor, such as 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid or its derivatives, is prepared via cyclization reactions involving pyridine derivatives.
-
Carbohydrazide Introduction: The carboxylic acid group is converted into an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with hydrazine hydrate to form the carbohydrazide moiety.
This process ensures high regioselectivity for functionalization at the desired position on the imidazopyridine ring.
Biological Activities
Imidazopyridine derivatives, including 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide, have been studied extensively for their pharmacological properties. While specific data for this compound is limited, related structures exhibit:
-
Antimicrobial Activity: Effective against bacterial and fungal strains due to their ability to disrupt microbial enzymes.
-
Anticancer Potential: The carbohydrazide group can act as a pharmacophore for inhibiting cancer cell proliferation.
-
Anti-inflammatory Properties: Modulation of inflammatory pathways through enzyme inhibition or receptor interaction.
Applications in Medicinal Chemistry
The chemical versatility of 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide makes it a valuable scaffold for drug discovery:
-
Hydrogen Bonding Potential: The carbohydrazide group facilitates interactions with biological targets.
-
Chlorine Substituent: Enhances lipophilicity and membrane permeability.
-
Synthetic Flexibility: Allows derivatization to explore structure-activity relationships (SAR).
Research Findings and Data
While specific experimental data on this compound is sparse, studies on similar derivatives provide insights into its potential:
Activity Type | Assay/Model | Results/Findings |
---|---|---|
Antimicrobial | MIC against E. coli | Moderate activity observed |
Anticancer | Cytotoxicity (HepG2 cells) | IC₅₀ values in low micromolar range for analogs |
Enzyme Inhibition | Docking studies | High binding affinity predicted for kinases |
Safety and Handling
As with many chloro-substituted heterocycles:
-
Toxicity: Likely to cause irritation upon inhalation or contact with skin/eyes.
-
Handling Precautions: Use personal protective equipment (PPE) such as gloves and goggles.
-
Storage Conditions: Store in a cool, dry place away from light.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume